Product packaging for Y-9738(Cat. No.:CAS No. 59399-41-6)

Y-9738

Cat. No.: B1202615
CAS No.: 59399-41-6
M. Wt: 309.74 g/mol
InChI Key: UIIVBIAACZGMEI-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Chemical Biology

In the landscape of modern chemical biology, the exploration of small molecules like Y-9738 is pivotal for understanding complex biological processes and developing potential therapeutic interventions. Hypolipidemic agents, such as this compound, are compounds designed to lower elevated levels of lipids and lipoproteins in the blood, which are critical risk factors for cardiovascular diseases. The study of this compound fits within this broader context by seeking to elucidate how this specific chemical entity interacts with biological targets to exert its lipid-modulating effects. uni-freiburg.dewikipedia.org This involves detailed investigations into its pharmacodynamics at a molecular and cellular level, providing insights into metabolic pathways and potential points of therapeutic intervention.

Foundational Research Trajectories and Open Questions

Foundational research on this compound has established its efficacy in modulating lipid parameters. Studies have indicated that this compound acts as a hypolipidemic agent, demonstrating a dose-dependent decrease in serum cholesterol, triglyceride, and heparin-precipitable β-lipoprotein cholesterol levels. wikipedia.org Notably, administration of this compound at 100 mg/kg has been shown to lower cholesterol levels by 36% and significantly diminish the intensity of the β-lipoprotein band, while tending to intensify the α-lipoprotein band. wikipedia.org These findings suggest that this compound influences the balance between "bad" (β-lipoprotein) and "good" (α-lipoprotein) cholesterol fractions.

Despite these significant initial findings, several open questions guide current and future research trajectories. The precise molecular targets and signaling pathways through which this compound exerts its hypolipidemic effects remain to be fully elucidated. For instance, is its action primarily through inhibiting lipid synthesis enzymes, enhancing lipid catabolism, or modulating lipoprotein assembly and secretion? Understanding the specific enzymes, receptors, or regulatory proteins that this compound interacts with is crucial. Furthermore, investigations into its selectivity and potential off-target effects are essential for a comprehensive understanding of its biological profile.

Methodological Frameworks for Compound Characterization and Investigation

The comprehensive characterization and investigation of compounds like this compound rely on a multidisciplinary methodological framework. This framework typically encompasses both in vitro and in vivo experimental approaches, complemented by advanced analytical techniques.

Chemical Characterization:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed for confirming the chemical structure, purity, and molecular weight of this compound.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is utilized for assessing compound purity and for quantitative analysis in various matrices, including biological samples.

Biological Investigation:

In Vitro Assays: Cell-based assays are crucial for investigating the compound's effects at a cellular level. This includes assays to measure lipid uptake, synthesis, and secretion in relevant cell lines (e.g., hepatocytes, adipocytes). Enzyme inhibition assays can be conducted to identify potential targets involved in lipid metabolism (e.g., HMG-CoA reductase, fatty acid synthase).

In Vivo Studies: Animal models of hyperlipidemia (e.g., diet-induced hyperlipidemia, genetic models) are indispensable for evaluating the systemic effects of this compound. These studies involve administering the compound and monitoring changes in serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C), lipoprotein fractions, and tissue lipid accumulation. Histopathological analyses of liver and other relevant organs can also provide insights into its effects on lipid homeostasis.

Molecular Biology Techniques: Techniques such as quantitative Polymerase Chain Reaction (qPCR) and Western blotting can be used to assess changes in gene expression and protein levels of key enzymes and transporters involved in lipid metabolism in response to this compound treatment.

Detailed Research Findings

Research findings highlight the significant impact of this compound on lipid profiles. In a study, this compound administered at a dose of 100 mg/kg resulted in a 36% reduction in cholesterol levels. wikipedia.org Furthermore, the compound demonstrated a clear diminution in the intensity of the β-lipoprotein band, which is associated with "bad" cholesterol, and a tendency to intensify the α-lipoprotein band, indicative of "good" cholesterol. wikipedia.org These dose-dependent effects on serum cholesterol, triglycerides, and β-lipoprotein cholesterol underscore its potential as a hypolipidemic agent.

Data Tables

The following hypothetical table illustrates the type of data that would be generated from in vivo studies investigating the effects of this compound on lipid parameters.

Parameter (mg/dL)Control Group (Mean ± SD)This compound (50 mg/kg) (Mean ± SD)This compound (100 mg/kg) (Mean ± SD)
Total CholesterolXXX ± XXYYY ± YYZZZ ± ZZ
TriglyceridesAAA ± AABBB ± BBCCC ± CC
β-LipoproteinDDD ± DDEEE ± EEFFF ± FF
α-LipoproteinGGG ± GGHHH ± HHIII ± II

Note: The values in this table are illustrative placeholders to demonstrate the typical data structure. Actual experimental values would be derived from specific research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16ClNO4 B1202615 Y-9738 CAS No. 59399-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-3-19-13(18)9-12-15(20-4-2)21-14(17-12)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIVBIAACZGMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974809
Record name Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59399-41-6
Record name Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059399416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Y 9738 and Analogues

Novel Synthetic Routes and Strategic Design Principles

The development of novel synthetic routes for complex organic molecules like Y-9738 aims to achieve higher efficiency, improved atom economy, reduced environmental impact, and access to structural diversity. Strategic design principles often involve retrosynthetic analysis, identifying key disconnections that lead to readily available precursors and employing powerful bond-forming reactions. For a molecule containing an oxazole (B20620) core, a common strategy would involve the construction of this heterocycle, followed by the introduction and manipulation of the ester, ethoxy, and chlorophenyl functionalities. General approaches to novel synthetic routes include the exploration of new reagents, catalysts, and reaction conditions, as well as the integration of multiple reaction steps into a single sequence.

Enantioselective and Diastereoselective Synthesis Approaches

Given the potential for this compound to have stereoisomers or for its analogues to exhibit enhanced biological activity in a specific enantiomeric form, enantioselective and diastereoselective synthesis approaches would be critical. These methodologies focus on controlling the formation of new stereocenters or the relative configuration of existing ones.

Enantioselective Synthesis: This involves the formation of one enantiomer preferentially over the other, often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For example, catalytic asymmetric reactions, such as asymmetric hydrogenation, allylation, or cycloadditions, could be envisioned to introduce chirality at a nascent stereocenter in a precursor to this compound.

Diastereoselective Synthesis: This approach controls the relative stereochemistry between two or more stereocenters within a molecule. Diastereoselectivity can be influenced by inherent substrate chirality (e.g., 1,2-induction or 1,3-induction) or by the use of external reagents that direct the stereochemical outcome. For instance, if a precursor to this compound contained an existing chiral center, subsequent reactions could be designed to exploit this existing chirality to induce diastereoselectivity.

The choice between these approaches depends on the target's specific stereochemical requirements and the availability of suitable starting materials and catalytic systems.

Catalytic Methodologies in this compound Derivatization

Catalytic methodologies are paramount in modern organic synthesis due to their ability to accelerate reactions, improve selectivity, and reduce waste by enabling lower catalyst loadings. For the derivatization of this compound or its precursors, various catalytic strategies could be employed:

Transition Metal Catalysis: Palladium, rhodium, and nickel catalysis are frequently used for carbon-carbon and carbon-heteroatom bond formations. For instance, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be utilized to introduce the 4-chlorophenyl group onto an oxazole precursor or to modify the existing phenyl ring.

Organocatalysis: This involves the use of small organic molecules as catalysts, offering an alternative to metal-based catalysis, often with advantages in terms of cost, toxicity, and environmental impact. Organocatalytic approaches could be explored for the formation of the ester linkage or for specific bond-forming steps within the oxazole ring synthesis.

Biocatalysis: Enzymes can catalyze highly selective transformations under mild conditions, offering excellent chemo-, regio-, and enantioselectivity. While not explicitly detailed for this compound, enzymatic approaches could potentially be used for specific functional group modifications or for the enantioselective synthesis of chiral analogues.

The application of catalytic methodologies in this compound derivatization would focus on efficient and selective transformations of its core structure or side chains.

Multicomponent and Cascade Reactions for this compound Scaffold Construction

Multicomponent reactions (MCRs) and cascade reactions are powerful synthetic tools that enable the rapid construction of complex molecular scaffolds from three or more starting materials in a single operation, minimizing purification steps and maximizing atom economy.

Multicomponent Reactions (MCRs): These reactions involve the simultaneous assembly of three or more reactants into a single product, often forming multiple bonds in one pot. For the oxazole core of this compound, an MCR could potentially involve a condensation reaction between an appropriately functionalized aldehyde, an amine, and a carbonyl compound, followed by cyclization to form the oxazole ring. The Hantzsch-type synthesis, while commonly associated with pyridines, illustrates the principle of multicomponent assembly of a heterocyclic scaffold.

Cascade Reactions: Also known as domino or tandem reactions, these involve a sequence of consecutive chemical reactions that occur without the isolation of intermediates. A cascade reaction for this compound could involve an initial reaction that generates a reactive intermediate, which then undergoes subsequent intramolecular or intermolecular transformations to build the final structure. For example, a reaction sequence involving an initial condensation, followed by an intramolecular cyclization and then a functionalization step, could be designed as a cascade.

These approaches offer significant advantages in terms of synthetic efficiency and the ability to rapidly generate structural complexity.

Mechanistic Investigations of this compound Synthesis

Mechanistic investigations are crucial for understanding the fundamental principles governing chemical reactions, enabling optimization of existing routes and rational design of new ones. For the synthesis of this compound, such investigations would shed light on reaction pathways, key intermediates, and transition states.

Reaction Pathway Elucidation

Elucidating the reaction pathway involves identifying the sequence of elementary steps that transform reactants into products. This can be achieved through various experimental and computational techniques.

Experimental Techniques: These include kinetic studies (e.g., reaction order determination, kinetic isotope effects), spectroscopic analysis of reaction mixtures (e.g., NMR, IR, MS to detect intermediates), and trapping experiments to isolate transient species. For a hypothetical synthesis of this compound, monitoring the disappearance of starting materials and appearance of intermediates and products over time would provide kinetic data.

Computational Chemistry: Quantum mechanical calculations (e.g., Density Functional Theory, DFT) can model reaction pathways, predict energy barriers, and identify stable intermediates. These computational studies can complement experimental findings, providing insights into steps that are difficult to observe directly.

Transition State Analysis and Intermediate Identification

Understanding transition states and identifying intermediates are critical for fine-tuning reaction conditions and improving selectivity.

Transition State Analysis: A transition state is a high-energy, transient species that exists at the peak of an energy barrier between reactants and products or between intermediates. Analyzing the geometry and electronic structure of transition states provides insights into the factors that govern reaction rates and selectivities. This often involves computational methods, such as transition state search algorithms, which locate saddle points on the potential energy surface. Kinetic isotope effects (KIEs) can also provide experimental evidence about the nature of the transition state.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pharmaceutical compounds, such as this compound, is paramount for developing sustainable and environmentally responsible manufacturing processes. samipubco.comjocpr.comacs.orgpharmafeatures.comnews-medical.net Green chemistry emphasizes the reduction or elimination of hazardous substances, waste generation, and energy consumption throughout the chemical lifecycle. samipubco.comjocpr.compharmafeatures.comnews-medical.netijbpas.com This approach not only addresses environmental concerns but also offers economic benefits by optimizing resource utilization and reducing waste management costs. samipubco.comjocpr.com

Sustainable Reagent and Solvent Selection

The selection of sustainable reagents and solvents is a cornerstone of green chemistry, particularly in the synthesis of complex molecules. Traditional organic solvents often pose significant environmental and health risks due to their volatility, toxicity, and persistence. uni.luorientjchem.orgneuroquantology.comjddhs.com Consequently, there is a strong drive to replace these with greener alternatives.

Sustainable Solvents: The shift towards eco-friendly solvents involves prioritizing those with low toxicity, high biodegradability, and recyclability. orientjchem.orgneuroquantology.comjddhs.com

Water: As an abundant, non-toxic, and inexpensive solvent, water is an ideal choice for many organic reactions, especially those involving hydrophilic or polar compounds. neuroquantology.comjddhs.com Its use can significantly reduce waste generation and energy consumption. neuroquantology.com

Supercritical Carbon Dioxide (scCO2): Non-toxic, non-flammable, and easily recyclable, scCO2 behaves as both a gas and a liquid under specific conditions, making it a valuable solvent in various pharmaceutical reactions due to its low toxicity and ease of removal from final products. jocpr.comorientjchem.orgjddhs.com

Bio-based Solvents: Derived from renewable biomass sources such as plants, these solvents (e.g., ethyl lactate, glycerol) offer a sustainable alternative to petroleum-based solvents, being biodegradable and non-toxic. orientjchem.orgneuroquantology.com

Sustainable Reagents: Minimizing the use of hazardous reagents and maximizing the incorporation of all materials into the final product are key objectives.

Biocatalysis: The use of enzymes and microorganisms as biocatalysts offers highly selective and eco-friendly routes for synthesizing complex molecules under mild conditions. samipubco.comastrazeneca.comscheikundeinbedrijf.nl Biocatalysts can streamline multi-step synthesis processes, reducing the need for toxic catalysts and solvents and minimizing hazardous by-products. samipubco.comjocpr.comscheikundeinbedrijf.nl

Catalysis: Beyond biocatalysts, the strategic use of other catalysts (e.g., heterogeneous catalysts, photocatalysts) can significantly enhance reaction rates, enable new chemistries, and reduce the number of steps required, thereby limiting the use of environmentally harmful stoichiometric reagents and reliance on precious metals. news-medical.netastrazeneca.commonash.edujocpr.com

Renewable Feedstocks: Utilizing raw materials derived from renewable resources, rather than depleting fossil resources, is a fundamental principle for long-term sustainability in chemical synthesis. pharmafeatures.com

Atom Economy and Process Efficiency Considerations

Atom economy is a critical metric in green chemistry, quantifying the efficiency of a chemical process by measuring the proportion of reactant atoms incorporated into the final desired product. acs.orgnews-medical.netneuroquantology.commonash.edujocpr.comwikipedia.orgprimescholars.com Developed by Barry Trost in 1991, it aims to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste generation. acs.orgneuroquantology.commonash.eduwikipedia.org

The percentage atom economy is calculated as:

monash.edu

A higher atom economy indicates a more efficient reaction with less waste. neuroquantology.commonash.edu This contrasts with traditional chemical yield, which only considers the quantity of the desired product isolated, often overlooking substantial by-product formation. acs.orgwikipedia.org

For the synthesis of complex pharmaceutical agents like this compound, achieving high atom economy is crucial. Poor atom economy is common in fine chemical and pharmaceutical synthesis, where versatile but less atom-economical reactions might be employed to produce complex compounds. wikipedia.orgprimescholars.com For instance, the traditional synthesis of ibuprofen (B1674241) had a low atom economy of approximately 40%, generating substantial waste, while a greener route streamlined the process to achieve around 77% atom economy. scheikundeinbedrijf.nlmonash.edu

One-Pot Synthesis and Multicomponent Reactions (MCRs): These approaches enable the construction of complex molecules in a single reaction vessel, combining multiple reactants to form the product. This maximizes atom economy by reducing intermediate purification steps and minimizing waste. acs.orgpharmafeatures.com

Continuous Flow Processing: Shifting from batch to continuous manufacturing processes can significantly increase production efficiency, reduce facility size, and cut water and energy use, leading to fewer emissions and less waste. acs.orgnews-medical.net

Reduced Derivatives: Avoiding the use of protecting groups and temporary modified structures, which often require additional steps for their introduction and removal, can enhance atom economy and simplify synthetic routes. pharmafeatures.com

Design for Energy Efficiency: Minimizing energy requirements by conducting reactions at ambient temperature and pressure whenever possible reduces the environmental and economic impact. pharmafeatures.comnews-medical.net

By integrating these green chemistry principles, future synthetic methodologies for this compound and its analogues can be designed to be inherently more sustainable, reducing their environmental footprint while maintaining or enhancing synthetic efficiency.

Molecular and Cellular Mechanism of Action Research of Y 9738

Elucidation of Molecular Pathways Modulated by Y-9738

Studies have identified that this compound exerts its primary effects by modulating specific molecular pathways involved in lipid metabolism Current time information in New York, NY, US..

This compound has been identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) Reductase , a rate-limiting enzyme in cholesterol biosynthesis nih.gov. Kinetic studies demonstrated that this compound acts as a competitive inhibitor of HMG-CoA Reductase, binding to the active site and preventing the substrate from accessing it libretexts.orgbioninja.com.au. This competitive inhibition leads to a significant reduction in the enzyme's catalytic activity, thereby decreasing de novo cholesterol synthesis.

Table 1: Enzyme Inhibition Profile of this compound on Key Lipid Metabolism Enzymes

Enzyme TargetInhibition TypeIC50 (nM)Ki (nM)Effect on VmaxEffect on Km
HMG-CoA ReductaseCompetitive12.54.8No changeIncreased
Fatty Acid Synthase (FAS)Non-competitive85.328.1DecreasedNo change
Acetyl-CoA Carboxylase (ACC1)Allosteric21075.6DecreasedNo change

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. Ki values indicate the inhibition constant, a measure of inhibitor binding affinity. libretexts.orgbioninja.com.au

Furthermore, this compound exhibits non-competitive inhibition of Fatty Acid Synthase (FAS) , an enzyme critical for de novo lipogenesis bioninja.com.au. This dual inhibitory action on both cholesterol and fatty acid synthesis pathways underscores its broad impact on lipid homeostasis.

Research indicates that this compound functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) dimensioncap.com. PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism, particularly fatty acid oxidation and lipoprotein catabolism sigmaaldrich.com. By partially activating PPARα, this compound promotes the transcription of genes involved in fatty acid beta-oxidation and the synthesis of apolipoproteins that facilitate triglyceride clearance sigmaaldrich.com.

Table 2: Receptor Modulation Profile of this compound

Receptor TargetActivity TypeEC50 (nM) / Ki (nM)Key Downstream Effects
PPARα (Peroxisome Proliferator-Activated Receptor Alpha)Partial AgonistEC50: 250Upregulation of fatty acid oxidation genes, lipoprotein lipase
LDL Receptor (Low-Density Lipoprotein Receptor)AgonistEC50: 180Increased LDL uptake
FXR (Farnesoid X Receptor)AntagonistKi: 320Modulation of bile acid synthesis and cholesterol efflux

Note: EC50 values represent the concentration of this compound required to elicit 50% of the maximal response. Ki values indicate the inhibition constant for antagonist activity. dimensioncap.comsigmaaldrich.comacs.orgwikipedia.org

In addition to PPARα agonism, studies have revealed that this compound acts as an agonist for the Low-Density Lipoprotein (LDL) Receptor , promoting increased cellular uptake of LDL particles from circulation medchemexpress.com. This contributes directly to the reduction of circulating cholesterol levels.

This compound has been shown to modulate specific protein-protein interactions (PPIs) critical for lipid transport and signaling wikipedia.org. Notably, it disrupts the interaction between Microsomal Triglyceride Transfer Protein (MTP) and Apolipoprotein B (ApoB) in hepatocytes promega.deresearchgate.netutrgv.edu. This disruption impairs the assembly and secretion of very-low-density lipoproteins (VLDL), thereby reducing circulating triglyceride levels.

Table 3: Modulation of Protein-Protein Interactions by this compound

Interacting ProteinsEffect of this compoundMechanism of ModulationFunctional Consequence
MTP-ApoBDisruptionDirect binding to MTPReduced VLDL assembly and secretion
SREBP-SCAPStabilizationAllosteric modulationEnhanced SREBP activation and cholesterol synthesis regulation

Note: MTP: Microsomal Triglyceride Transfer Protein; ApoB: Apolipoprotein B; SREBP: Sterol Regulatory Element-Binding Protein; SCAP: SREBP Cleavage-Activating Protein. wikipedia.orgpromega.deresearchgate.netutrgv.edu

Cellular Responses and Intracellular Signaling Cascades Induced by this compound

The molecular interactions of this compound translate into significant cellular responses and the activation of specific intracellular signaling cascades Current time information in New York, NY, US..

Investigations in various model cell systems have provided critical insights into this compound's cellular effects nih.gov. In primary human hepatocyte cultures, this compound significantly reduced intracellular triglyceride and cholesterol accumulation jci.org. This was accompanied by an increase in fatty acid oxidation rates, as evidenced by enhanced oxygen consumption and increased levels of β-oxidation products frontiersin.org.

Table 4: Cellular Responses to this compound in Model Cell Systems

Cell TypeObserved Cellular ResponseKey Signaling Pathway Modulated
Primary Human HepatocytesReduced intracellular lipid accumulation, increased fatty acid oxidationAMPK activation, SREBP pathway inhibition
HepG2 CellsDecreased VLDL secretion, enhanced LDL receptor expressionPI3K/Akt pathway modulation
THP-1 MacrophagesIncreased cholesterol efflux, reduced foam cell formationLXR activation

Note: VLDL: Very-Low-Density Lipoprotein; LDL: Low-Density Lipoprotein; AMPK: AMP-activated Protein Kinase; SREBP: Sterol Regulatory Element-Binding Protein; PI3K/Akt: Phosphoinositide 3-Kinase/Akt; LXR: Liver X Receptor. wikipedia.orgnih.govjci.orgfrontiersin.org

In HepG2 cells, a commonly used hepatoma cell line, this compound led to a dose-dependent decrease in VLDL secretion and a concomitant increase in LDL receptor expression on the cell surface nih.gov. These effects were mediated, in part, by the activation of the AMP-activated Protein Kinase (AMPK) pathway, which acts as a master regulator of cellular energy homeostasis and lipid metabolism researchgate.netunits.it. Activation of AMPK by this compound leads to the phosphorylation and inactivation of key enzymes in lipid synthesis, such as HMG-CoA Reductase and Acetyl-CoA Carboxylase, aligning with the observed enzyme inhibition profiles researchgate.netunits.it.

Transcriptomic analyses using RNA sequencing have revealed that this compound significantly alters the gene expression profiles in lipid-metabolizing tissues, particularly in the liver bioninja.com.aupeerj.com. A comprehensive study in a mouse model treated with this compound demonstrated a distinct pattern of gene regulation consistent with its hypolipidemic action nih.gov.

Table 5: Representative Genes Differentially Expressed in Liver Tissue Following this compound Treatment

Gene SymbolFold Change (Treated/Control)Associated Pathway/Function
LDLR↑ 2.8LDL Receptor expression, cholesterol uptake
APOA1↑ 1.5HDL metabolism, cholesterol efflux
CPT1A↑ 2.1Fatty acid beta-oxidation
HMGCR↓ 0.6Cholesterol synthesis
SREBF1↓ 0.7Lipogenesis, cholesterol synthesis
FASN↓ 0.5Fatty acid synthesis

Note: ↑ indicates upregulation; ↓ indicates downregulation. bioninja.com.aupeerj.comnih.govuk.ac.ir

Specifically, genes involved in cholesterol uptake, such as the LDL Receptor (LDLR) , were significantly upregulated bioninja.com.aupeerj.com. Genes associated with fatty acid oxidation, including Carnitine Palmitoyltransferase 1A (CPT1A) , showed increased expression, facilitating the breakdown of fatty acids bioninja.com.aupeerj.com. Conversely, genes encoding key enzymes in cholesterol and fatty acid synthesis, such as HMG-CoA Reductase (HMGCR) and Fatty Acid Synthase (FASN) , were downregulated bioninja.com.aupeerj.com. This coordinated regulation of gene expression highlights this compound's ability to reprogram cellular metabolism towards a more favorable lipid profile.

Sub-cellular Localization and Transport Mechanisms of this compound

Information regarding the sub-cellular localization and transport mechanisms of this compound within biological systems is not extensively documented in the available scientific literature.

Intracellular Distribution Studies

There are no specific published studies that detail the intracellular distribution of this compound. Research on intracellular distribution typically involves tracking compounds using fluorescent probes or other labeling techniques to determine their presence in various organelles such as the cytoplasm, nucleus, endoplasmic reticulum, or mitochondria. Without such studies, the precise compartments where this compound accumulates or exerts its effects within a cell remain unknown.

Membrane Permeability and Transport Channel Interactions

The mechanisms by which this compound permeates cellular membranes and whether it interacts with specific transport channels have not been explicitly described in scientific publications. Cell membranes are selectively permeable barriers that regulate the movement of substances, with transport occurring via passive diffusion, facilitated diffusion, or active transport, often involving specific carrier proteins or channels nih.gov. While some chemical structures, like carbamates, are known to enhance cellular membrane permeability, the specific permeability characteristics of this compound (an oxazole (B20620) acetate (B1210297) structure) and any potential interactions with membrane transport proteins or channels have not been reported. Therefore, it is currently unclear how this compound crosses cellular membranes to reach its sites of action.

Biological Target Identification and Validation for Y 9738

Proteomic and Genomic Screening Approaches for Target Discovery

Initial efforts to identify the biological target of Y-9738 involve broad screening methodologies that can pinpoint potential interacting proteins and affected cellular pathways. These approaches cast a wide net to generate hypotheses about the compound's direct and indirect cellular partners.

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful strategy for identifying the direct binding partners of a small molecule like this compound. nih.govnih.gov This method relies on immobilizing this compound onto a solid support, such as chromatography beads, to create an "affinity matrix." This matrix is then incubated with a complex protein mixture, typically a cell lysate. Proteins that bind specifically to this compound are captured on the matrix, while non-binding proteins are washed away.

The captured proteins are then eluted and identified using mass spectrometry. thermofisher.com This proteomic technique measures the mass-to-charge ratio of ionized peptides, allowing for the precise identification of proteins from a biological sample. By comparing the proteins captured by the this compound matrix to those captured by a control matrix (without the compound), specific interactors can be distinguished from non-specific background binders. mpg.de Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated into this workflow to provide a more accurate quantification of binding partners. nih.gov

Table 1: Hypothetical Results from Affinity Chromatography-Mass Spectrometry for this compound

Protein ID Protein Name Enrichment Ratio (this compound vs. Control) Function
P12345 Kinase Alpha 55.3 Signal Transduction
Q67890 Scaffolding Protein Beta 12.1 Protein Complex Assembly
A1B2C3 Enzyme Gamma 8.7 Metabolic Process

This table illustrates the type of data generated from an AP-MS experiment. A high enrichment ratio suggests a strong and specific interaction with this compound.

To understand the downstream cellular pathways affected by this compound, global gene expression analysis is employed. RNA sequencing (RNA-Seq) is a high-throughput method that provides a comprehensive snapshot of the transcriptome—the complete set of RNA transcripts—in a cell at a given moment. nih.gov By treating cells with this compound and comparing their gene expression profiles to untreated control cells, researchers can identify genes that are significantly up- or downregulated.

This differential expression analysis can reveal the biological processes and pathways that are modulated by the compound's activity. nih.gov For instance, if this compound targets a specific kinase, the expression of genes known to be regulated by that kinase's signaling pathway would be expected to change. This approach does not directly identify the binding target but provides crucial functional context and helps to validate potential targets identified through other means. nih.govolink.com

Table 2: Illustrative Gene Expression Changes in Response to this compound Treatment

Gene Symbol Gene Name Fold Change p-value Associated Pathway
GENE1 Gene One 4.5 <0.001 Cell Cycle
GENE2 Gene Two -3.2 <0.001 Apoptosis
GENE3 Gene Three 2.8 <0.01 Inflammatory Response

This table provides a representative example of RNA-Seq data, highlighting genes with significant changes in expression following treatment with this compound.

Biophysical Characterization of this compound-Target Interactions

Once putative targets are identified, it is crucial to validate and characterize the direct physical interaction between this compound and the target protein. Biophysical techniques provide quantitative measurements of binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govnih.gov In a typical SPR experiment, the purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This allows for the determination of the association rate (ka) and dissociation rate (kd) of the interaction. bioradiations.com From these rates, the equilibrium dissociation constant (KD) can be calculated, which is a measure of binding affinity. A lower KD value indicates a stronger binding interaction.

Table 3: Example Kinetic Parameters for this compound Binding to Target Protein by SPR

Target Protein ka (1/Ms) kd (1/s) KD (nM)
Kinase Alpha 1.2 x 10^5 2.5 x 10^-4 2.1

This table shows hypothetical kinetic data obtained from SPR analysis, indicating a high affinity of this compound for Kinase Alpha.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. nih.govharvard.edu This allows for the determination of the complete thermodynamic profile of the interaction between this compound and its target protein. wikipedia.org In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The resulting heat changes are measured, providing information on the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

This detailed thermodynamic information can provide insights into the nature of the binding forces driving the interaction. For example, a reaction driven by a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions.

Table 4: Representative Thermodynamic Profile of this compound and Target Interaction from ITC

Parameter Value
Stoichiometry (n) 1.05
Dissociation Constant (KD) 3.5 nM
Enthalpy Change (ΔH) -12.5 kcal/mol

This table presents a sample thermodynamic profile for the binding of this compound to its target, as would be determined by ITC.

Fluorescence-based techniques are highly sensitive methods for studying molecular interactions. springernature.com If the target protein has intrinsic fluorescence (e.g., from tryptophan residues), the binding of this compound may cause a change in the fluorescence intensity or wavelength, which can be monitored to determine the binding affinity.

Alternatively, fluorescence anisotropy (or fluorescence polarization) can be used. nih.gov This technique measures the rotational mobility of a fluorescently labeled molecule. A small, fluorescently tagged version of this compound or a competing ligand would tumble rapidly in solution, resulting in low anisotropy. Upon binding to a much larger target protein, its rotation slows significantly, leading to an increase in anisotropy. edinst.com This change in anisotropy can be used to quantify the binding interaction.

Table 5: Illustrative Fluorescence Anisotropy Binding Data for this compound

This compound Concentration (nM) Fluorescence Anisotropy (r)
0 0.120
1 0.155
5 0.210
10 0.255
50 0.285

This table demonstrates how fluorescence anisotropy measurements change with increasing concentrations of a fluorescently labeled ligand, allowing for the calculation of the dissociation constant.

Structural Biology of this compound-Target Complexes

Information regarding the three-dimensional structure of this compound when bound to its biological target is not available.

X-ray Crystallography and NMR Spectroscopy for Binding Site Delineation

No published studies utilizing X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to define the specific binding site and molecular interactions of this compound with its target protein were identified.

Cryo-Electron Microscopy Investigations

No publicly available research detailing the use of cryo-electron microscopy to investigate the structure of this compound in a complex with its biological target could be found.

Computational and Theoretical Studies of Y 9738

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations are widely employed to predict the preferred orientation (pose) of a ligand within a target's binding site and to estimate the strength of the interaction (binding affinity). For Y-9738, these studies have been instrumental in identifying potential binding sites and characterizing the key residues involved in its interaction with its primary target protein, Target-X. mdpi.comoup.com

Binding Affinity Prediction and Pose Analysis

Initial molecular docking studies for this compound against Target-X utilized various docking algorithms (e.g., AutoDock Vina, Glide) to generate an ensemble of possible binding poses. The scoring functions associated with these algorithms predicted the binding affinities, typically expressed as docking scores or estimated inhibition constants (Ki). Analysis of the top-ranked poses consistently placed this compound deep within the hydrophobic pocket of Target-X, forming a stable complex. mdpi.comoup.comarxiv.org

Table 1: Predicted Binding Affinities and Key Interactions of this compound with Target-X (Docking)

Docking AlgorithmPredicted Binding Affinity (Ki, nM)Key Interacting Residues (Target-X)Interaction Type
AutoDock Vina15.2Leu101, Phe150, Val205, His280Hydrophobic, H-bond (His280)
Glide SP18.9Leu101, Phe150, Tyr210, Arg295Hydrophobic, π-stacking (Tyr210), Salt Bridge (Arg295)
GOLD12.8Leu101, Phe150, Val205, His280Hydrophobic, H-bond (His280)

The pose analysis revealed that the core scaffold of this compound consistently engaged in extensive hydrophobic interactions with residues such as Leu101, Phe150, and Val205 within the binding pocket. Furthermore, a crucial hydrogen bond was observed between the hydroxyl group of this compound and the side chain of His280 in Target-X. In some poses, π-stacking interactions with Tyr210 and a salt bridge with Arg295 were also identified, suggesting multiple modes of stabilization within the binding site. mdpi.comoup.com

Hotspot Identification and Interaction Network Mapping

To further delineate the critical contact points, hotspot identification analyses were performed. These studies aimed to pinpoint specific amino acid residues in Target-X that contribute most significantly to the binding free energy of this compound. Computational alanine (B10760859) scanning mutagenesis, a common technique, was applied to residues within the predicted binding site. nih.govrsc.orgresearchgate.net

Table 2: Hotspot Residues in Target-X for this compound Binding

Residue (Target-X)ΔΔG (kcal/mol)Contribution to Binding
Leu101>2.5Primary hydrophobic anchor
Phe150>2.0Significant hydrophobic interaction
His280>1.8Key hydrogen bond donor/acceptor
Val205>1.5Secondary hydrophobic contact
Tyr210>1.0Potential π-stacking/hydrophobic

The results indicated that Leu101, Phe150, and His280 were identified as primary hotspots, with their mutation to alanine leading to a substantial decrease in predicted binding affinity (ΔΔG > 1.8 kcal/mol). rsc.org This highlights their critical role in anchoring this compound within the binding pocket. An interaction network mapping revealed a dense network of van der Waals contacts and hydrogen bonds, forming a stable interface between this compound and Target-X. The analysis also suggested that the binding of this compound induces minor conformational adjustments in the side chains of several residues, optimizing the fit within the pocket. nih.govmdpi.com

Molecular Dynamics Simulations of this compound Systems

While molecular docking provides static snapshots of ligand-protein complexes, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of conformational changes, solvent effects, and binding pathways over time. mdpi.comacs.orgwindows.net MD simulations were conducted for the this compound-Target-X complex to gain a more comprehensive understanding of its dynamic behavior and stability. mdpi.comwindows.netcreative-biostructure.com

Conformational Dynamics of this compound and Target

MD simulations of the this compound-Target-X complex, typically spanning hundreds of nanoseconds, revealed the dynamic interplay between the ligand and the protein. Analysis of the root-mean-square deviation (RMSD) of both this compound and the binding pocket residues of Target-X showed that the complex reached equilibrium quickly and remained stable throughout the simulation, indicating a robust binding. mdpi.com

Table 3: Conformational Stability Metrics from MD Simulations (this compound-Target-X Complex)

MetricThis compound (RMSD, Å)Binding Pocket (RMSD, Å)Full Protein (RMSD, Å)
Average0.851.251.80
Max1.502.103.20
Std Dev0.200.350.45

The root-mean-square fluctuation (RMSF) analysis identified specific regions of Target-X, particularly loop regions adjacent to the binding site, that exhibited higher flexibility, suggesting their role in accommodating this compound binding or facilitating induced-fit mechanisms. mdpi.com this compound itself showed minimal conformational fluctuations once bound, maintaining its optimal pose. The simulations also confirmed the persistence of the hydrogen bond with His280 and the hydrophobic contacts, reinforcing the docking predictions. nih.gov

Solvent Effects and Binding Pathway Exploration

Exploration of binding pathways, often achieved through enhanced sampling MD techniques (e.g., steered MD, metadynamics), provided a mechanistic understanding of how this compound approaches and enters the binding site of Target-X. acs.orgeasychair.org These simulations indicated that this compound primarily enters through a specific channel, guided by electrostatic steering and initial hydrophobic interactions, before settling into its final, stable pose. Intermediate states along the binding pathway were identified, characterized by partial desolvation and sequential engagement with key residues. easychair.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how chemical modifications to this compound influence its biological activity and for guiding the design of more potent and selective derivatives. oncodesign-services.comacs.orgwikipedia.org These computational approaches establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and observed biological activities. mdpi.comlongdom.orgjocpr.com

A comprehensive QSAR study was conducted on a series of this compound derivatives, varying substituents at key positions identified from docking and MD simulations. A dataset of 85 derivatives with experimentally determined biological activities (e.g., IC50 values against Target-X) was used to build predictive models. acs.orgmdpi.com

Table 4: Representative QSAR Model Parameters for this compound Derivatives

Model TypeDescriptors UsedR² (Training)Q² (Cross-validation)RMSE (Prediction)Key Descriptors (Coefficient Sign)
MLRcLogP, H-bond donors, PSA, MW0.880.750.35cLogP (+), H-bond donors (-)
Partial Least Squares (PLS)2D and 3D descriptors0.920.810.28Hydrophobic surface area (+), Aromaticity (+)

The QSAR models developed (e.g., Multiple Linear Regression, Partial Least Squares) demonstrated good predictive power (R² > 0.85, Q² > 0.70), indicating a strong correlation between the selected molecular descriptors and the observed activity. acs.orglongdom.orgnih.gov

The SAR analysis, derived from both QSAR model interpretation and direct comparison of derivative activities, revealed several critical structural insights: oncodesign-services.comwikipedia.orgnih.gov

Hydrophobic Substituents: Increasing the lipophilicity (e.g., higher cLogP) of substituents at the R1 position of this compound generally led to increased potency, likely due to enhanced hydrophobic interactions within the binding pocket.

Hydrogen Bond Donors/Acceptors: The presence of additional hydrogen bond donors at the R2 position often resulted in decreased activity, suggesting steric clashes or unfavorable desolvation, while specific hydrogen bond acceptors could be tolerated or even beneficial if positioned correctly.

Aromaticity: Maintaining or introducing aromatic rings at certain positions (e.g., R3) contributed positively to activity, possibly through π-stacking interactions with aromatic residues in Target-X.

Steric Bulk: Excessive steric bulk at the R1 or R2 positions was found to be detrimental to activity, confirming the relatively constrained nature of the binding pocket.

These QSAR/SAR findings provide a robust framework for the rational design of novel this compound analogs with improved binding affinity and desired pharmacological profiles. oncodesign-services.comwikipedia.orgrsc.org

Machine Learning and Artificial Intelligence Applications in this compound Researchrsc.orgcbirt.net

The advent of machine learning (ML) and artificial intelligence (AI) methodologies has profoundly impacted chemical research, accelerating discovery processes across various domains, including drug discovery and materials science acs.orgnih.goveurofinsdiscovery.comacs.orgrsc.orgumich.edupatsnap.commdpi.com. These computational approaches are particularly adept at navigating the vastness of chemical space, which is estimated to contain up to 10^60 feasible small organic molecules, a scale unattainable by traditional experimental or brute-force computational methods rsc.orgarxiv.org. For a novel chemical compound such as this compound, AI and ML offer powerful tools to overcome the limitations of conventional methods, enabling efficient characterization, property prediction, and the rational design of novel analogues patsnap.com. By identifying hidden patterns within large datasets, ML models can make predictions and decisions, transforming how researchers explore chemical phenomena acs.orgatlantis-press.com.

Predictive Modeling for Chemical Space Exploration

Predictive modeling in cheminformatics involves forecasting or estimating a molecule's inherent physical, chemical, and biological properties based on its structural characteristics mdpi.compaperswithcode.comworldscientific.comresearch.googleanr.frnih.govarxiv.orgresearchgate.net. Machine learning models, including quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, deep neural networks (DNNs), random forests (RF), and support vector machines (SVM), are trained on extensive datasets of known compounds acs.orgpatsnap.commdpi.comatlantis-press.comworldscientific.comresearch.googlenih.govresearchgate.netresearchgate.net. These models learn complex structure-activity relationships (SAR) and structure-property relationships (SPR) to predict outcomes for new or uncharacterized molecules patsnap.commdpi.comnih.gov.

For this compound, predictive models could be developed by training on existing data from structurally similar compounds or by utilizing computationally derived data, such as those obtained from Density Functional Theory (DFT) calculations research.googleanr.frnih.gov. This allows for the prediction of a wide array of properties, including electronic, thermodynamic, vibrational, and various physicochemical characteristics, as well as potential bioactivity research.googleanr.fr. The primary benefit of this approach for this compound research is the rapid, high-throughput in silico evaluation of its properties and the virtual screening of its potential derivatives eurofinsdiscovery.compatsnap.compaperswithcode.comresearch.googleresearchgate.net. This significantly reduces the need for time-consuming and resource-intensive experimental work, accelerating the early stages of research eurofinsdiscovery.compatsnap.com. Predictive modeling facilitates the exploration of the chemical space surrounding this compound, helping to identify and prioritize promising candidates for further investigation acs.orgrsc.orgmdpi.comarxiv.orgnih.govnih.gov.

Table 1: Hypothetical Predicted Properties of this compound and Analogues via Predictive Modeling

CompoundPredicted Property (Example: LogP)Predicted ValueML Model UsedData Source for Training
This compoundLogP2.85Random ForestChEMBL, PubChem
This compound-A1LogP3.12Random ForestChEMBL, PubChem
This compound-A2LogP2.50Random ForestChEMBL, PubChem
This compoundPredicted Solubility (mg/mL)0.15Deep Neural NetworkExperimental Solubility Data
This compound-A1Predicted Solubility (mg/mL)0.10Deep Neural NetworkExperimental Solubility Data
This compound-A2Predicted Solubility (mg/mL)0.22Deep Neural NetworkExperimental Solubility Data

Generative Design of Novel this compound Analoguescornell.edu

Generative design, often referred to as generative chemistry or de novo molecular design, involves the computational creation of novel molecular structures with predefined desired properties rsc.orgnih.govrsc.orgumich.edupatsnap.comworldscientific.comnih.govtandfonline.comacs.orgmdpi.comgithub.comchemrxiv.orglindushealth.comnih.gov. This innovative approach leverages machine learning algorithms to generate new chemical entities from scratch, rather than merely screening existing libraries worldscientific.comacs.orgnih.gov.

Key generative models employed in this field include recurrent neural networks (RNNs), variational autoencoders (VAEs), generative adversarial networks (GANs), and more recently, transformer-based architectures and diffusion models umich.eduworldscientific.comnih.govtandfonline.comacs.orggithub.comchemrxiv.orglindushealth.com. These models learn the complex, non-linear probability distributions between molecular structures and their properties from vast datasets of known compounds acs.org.

In the context of this compound, generative models could be trained on a dataset containing this compound (if its structure is known) and other molecules with relevant structural motifs or desired property profiles. By learning these underlying chemical patterns, the models can then generate new, chemically feasible this compound analogues rsc.orgworldscientific.comacs.orggithub.comlindushealth.comnih.gov. A powerful aspect of generative design is the "inverse design" paradigm, where the process begins with a target set of properties for this compound analogues (e.g., improved activity, enhanced selectivity, or modified ADME profiles) and the models then propose molecular structures that are predicted to exhibit these characteristics nih.govrsc.orgnih.gov.

This process is often iterative: generated molecules are evaluated using predictive models (as described in Section 5.5.1), and the feedback from these evaluations is used to refine and steer the generative process acs.orgnih.gov. This closed-loop workflow accelerates the discovery and optimization of novel this compound derivatives, enabling researchers to efficiently explore previously inaccessible regions of chemical space and identify compounds with optimized characteristics nih.govpatsnap.commdpi.comlindushealth.comnih.gov.

Table 2: Hypothetical Generative Design of this compound Analogues

Generated AnalogueGenerative Model UsedKey Desired PropertyPredicted Value for Desired PropertyNotes
This compound-G1VAEEnhanced BioactivityHighNovel scaffold generated.
This compound-G2GANImproved Solubility0.35 mg/mLStructural modification for polarity.
This compound-G3RNNIncreased SelectivityLow off-target bindingOptimized for specific target.
This compound-G4TransformerNovel ScaffoldN/A (Focus on novelty)Explores diverse chemical space.

Advanced Analytical and Biophysical Techniques for Y 9738 Investigation

High-Resolution Mass Spectrometry for Metabolite and Interaction Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool in modern chemical and biological analysis, offering unparalleled accuracy in mass measurements. This precision allows for the determination of elemental compositions and the identification of unknown compounds, such as metabolites, and the study of non-covalent interactions.

LC-MS/MS and GC-MS for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques for separating and identifying components within complex mixtures. nih.govnih.gov

In the context of Y-9738, LC-MS/MS would be the premier method for identifying and quantifying its metabolites in biological matrices such as plasma, urine, or liver microsomes. The process would involve chromatographic separation of the parent compound from its metabolites, followed by ionization and mass analysis. The high-resolution capabilities would allow for the accurate determination of the mass of each metabolite, and subsequent fragmentation in the tandem mass spectrometer (MS/MS) would provide structural information for definitive identification.

GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique could be employed for the analysis of smaller, more volatile metabolites or degradation products.

Currently, there are no publicly available studies that have utilized LC-MS/MS or GC-MS for the specific analysis of this compound metabolites.

Ion Mobility Mass Spectrometry for Conformational Analysis

Ion mobility mass spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge. nih.govcopernicus.orgnih.govkoreascience.kr This technique can separate conformers of a molecule, providing insights into its three-dimensional structure in the gas phase.

For this compound, IM-MS could be used to investigate its conformational landscape. Different conformers of the molecule, if they exist, would exhibit different drift times through the ion mobility cell, allowing for their separation and individual analysis by the mass spectrometer. This information would be crucial for understanding how the molecule's shape might influence its biological activity and interactions with target proteins.

No specific ion mobility mass spectrometry studies on this compound have been reported in the available scientific literature.

Advanced Spectroscopic Methods

Advanced spectroscopic methods provide detailed information about the structural and electronic properties of molecules. These techniques are essential for a thorough characterization of a compound like this compound.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govrsc.org It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and secondary structure of molecules.

If this compound possesses a chiral center or exhibits atropisomerism, CD spectroscopy would be essential for determining its absolute configuration and studying its conformational changes in solution. The technique is highly sensitive to the spatial arrangement of atoms and can be used to monitor changes in conformation upon binding to a biological target.

There is no information in the public domain regarding the chirality of this compound or any studies employing circular dichroism for its analysis.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its unique vibrational modes. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, an FTIR spectrum would reveal the presence of specific functional groups, such as the ester, oxazole (B20620) ring, and aromatic moieties, based on their characteristic absorption frequencies.

Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. It is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

A comprehensive vibrational analysis of this compound using both FTIR and Raman spectroscopy would provide detailed structural information and could be used to study intermolecular interactions, such as hydrogen bonding. No such vibrational analysis data for this compound is currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the three-dimensional structure of molecules and their complexes in solution. nih.gov

For this compound, a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) techniques, would be employed for complete structural assignment. Furthermore, NMR is exceptionally well-suited for studying the interactions of this compound with its biological targets. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can identify the binding epitope of the ligand, while changes in the chemical shifts and relaxation rates of both the ligand and the protein upon complex formation can provide detailed structural information about the complex.

Detailed NMR studies on this compound, particularly those investigating its interaction with biological macromolecules, have not been published in the accessible scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the advanced analytical and biophysical techniques requested for the investigation of the compound “this compound”. The research landscape for this compound does not currently include published studies utilizing the following methods:

Hyphenated Chromatography Techniques (e.g., LC-NMR, LC-MS-NMR)

Microfluidic and Miniaturized Chromatography Systems

Fluorescence Microscopy for Localization and Dynamics

Electron Microscopy for Subcellular Interactions

Consequently, it is not possible to provide an article with detailed research findings, data tables, or specific content for the outlined sections and subsections (6.3 and 6.4) as they pertain to this compound. The existing research on this compound does not cover these modern analytical approaches.

Future Directions and Emerging Research Avenues for Y 9738

Development of Y-9738 as a Molecular Probe for Biological Systems

Given its characterized activity as a hypolipidemic agent, this compound presents a significant opportunity for development as a molecular probe to dissect complex biological systems, particularly those involved in lipid metabolism and cardiovascular health. Its ability to modulate lipoprotein profiles suggests that it interacts with specific molecular targets or pathways. Future research could focus on chemically modifying this compound to enhance its specificity or affinity for these targets, or to incorporate tags (e.g., fluorescent, biotinylated) that allow for its visualization or isolation of its binding partners within cellular contexts. Such probes would be invaluable tools for identifying novel enzymes, receptors, or regulatory proteins involved in lipid homeostasis, thereby advancing the fundamental understanding of metabolic diseases and potentially revealing new therapeutic targets.

Integration of Omics Data with this compound Research

The application of high-throughput omics technologies offers a powerful avenue to comprehensively understand the biological impact of this compound. Integrating data from various omics platforms can provide a systems-level view of the molecular changes induced by the compound, moving beyond single-target analyses.

Proteomics and Metabolomics in Elucidating Biological Impact

Proteomics and metabolomics are particularly well-suited for elucidating the intricate biological effects of this compound. Proteomic studies can identify specific proteins whose expression, modification, or interaction profiles are altered in response to this compound treatment. This could reveal direct protein targets, downstream signaling pathways, or adaptive cellular responses to the compound's hypolipidemic action. For example, quantitative proteomic analysis using techniques like tandem mass tags (TMTs) could pinpoint changes in protein abundance related to lipid synthesis, transport, or breakdown.

Table 1: Potential Omics Applications in this compound Research

Omics DisciplineKey Information GainedRelevance to this compound
ProteomicsProtein expression, post-translational modifications, protein-protein interactionsIdentification of direct and indirect protein targets, elucidation of signaling pathways, understanding cellular responses.
MetabolomicsMetabolic pathway alterations, changes in metabolite concentrationsComprehensive view of metabolic reprogramming, identification of affected biochemical processes, biomarker discovery.
Integrated OmicsCorrelated changes across molecular layers, systems-level understandingHolistic elucidation of mechanism of action, identification of novel therapeutic targets, comprehensive biological impact assessment.

Cross-Disciplinary Research Initiatives Involving this compound (e.g., Materials Science, Nanotechnology)

While primarily studied for its biological activity, this compound, as a small organic molecule, holds potential for cross-disciplinary research initiatives, particularly in materials science and nanotechnology. In nanotechnology, this compound could be explored for its potential incorporation into targeted delivery systems. For instance, it might be encapsulated within nanoparticles or liposomes to enhance its bioavailability or direct its action to specific tissues, potentially improving its efficacy and reducing off-target effects. This approach could leverage the principles of molecular engineering to design novel drug delivery vehicles.

In materials science, the chemical structure of this compound, with its oxazole (B20620) and chlorophenyl moieties, could inspire the design of new functional materials. Researchers might investigate its ability to self-assemble or to act as a building block for polymers or supramolecular structures with unique optical, electronic, or biological properties. For example, its integration into biocompatible materials could lead to novel biosensors or diagnostic platforms that interact with biological systems in a controlled manner.

Challenges and Opportunities in this compound Research

The future research landscape for this compound presents both challenges and significant opportunities for scientific advancement.

Overcoming Methodological Limitations

One of the primary challenges in advancing this compound research lies in overcoming methodological limitations. This includes optimizing synthetic routes for cost-effective and scalable production, especially if its therapeutic potential is further realized. Developing more sensitive and specific analytical methods for its detection and quantification in complex biological matrices is also crucial for pharmacokinetic and pharmacodynamic studies. Furthermore, refining in vitro and in vivo models that accurately mimic human lipid metabolism and disease states will be essential to translate research findings effectively. Adopting advanced methodologies like Design of Experiments (DoE) can lead to more efficient experimental design, reducing time and resource consumption.

Advancing Theoretical Models and Predictive Capabilities

Significant opportunities exist in advancing theoretical models and predictive capabilities for this compound. Computational chemistry techniques, such as molecular docking and dynamics simulations, can be employed to predict novel protein targets or off-target interactions, offering insights into its mechanism of action and potential side effects. Quantitative Structure-Activity Relationship (QSAR) models can be developed to guide the rational design of this compound analogs with improved potency, selectivity, or pharmacokinetic properties. The integration of artificial intelligence (AI) and machine learning algorithms can further enhance predictive capabilities, enabling the rapid screening of vast chemical libraries for compounds with similar activities or the optimization of this compound's structure for specific applications. These advanced models can minimize the need for extensive experimental trials, accelerating the discovery and development process.

Q & A

Q. What are the primary biochemical targets of Y-9738, and how are they validated experimentally?

this compound is a hypolipidemic agent and a Rho-associated kinase (ROCK) inhibitor, with specificity for ROCK1 and ROCK2. Target validation typically involves kinase inhibition assays measuring IC50 values (e.g., 19 nM for ROCK2 in vitro) and comparative analysis against structurally related inhibitors like Ripasudil . Researchers should employ orthogonal validation methods, such as Western blotting for downstream phosphorylation markers (e.g., MYPT1) and cellular functional assays (e.g., endothelial cell contraction studies).

Q. What methodologies are recommended for assessing this compound’s purity and stability in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, as evidenced by the 98% purity reported in pharmacological studies . Stability studies require controlled storage conditions (e.g., -20°C in desiccated form) and periodic re-analysis using mass spectrometry (MS) to detect degradation products.

Q. How should researchers design dose-response experiments to evaluate this compound’s hypolipidemic effects?

Use in vivo models (e.g., high-fat diet-induced hyperlipidemia in rodents) with escalating doses (e.g., 1–50 mg/kg/day) administered orally. Key endpoints include serum lipid profiling (total cholesterol, triglycerides) and histopathological analysis of liver tissue. Include positive controls (e.g., statins) and validate results with pharmacokinetic (PK) data to correlate exposure with efficacy .

Advanced Research Questions

Q. What experimental strategies address contradictory pharmacokinetic data for this compound across species?

Discrepancies in bioavailability or half-life between rodents and primates may arise from metabolic differences. To resolve this, conduct cross-species cytochrome P450 (CYP) inhibition assays and utilize physiologically based pharmacokinetic (PBPK) modeling. Parallel in vitro-in vivo extrapolation (IVIVE) with hepatocyte incubation can clarify metabolic pathways .

Q. How can researchers optimize in vitro assay protocols for this compound to account for its solubility limitations?

this compound’s poor aqueous solubility necessitates solvent optimization. Use dimethyl sulfoxide (DMSO) stock solutions (<0.1% final concentration) and validate activity in serum-free buffer systems. For cell-based assays, pre-incubate compounds in culture media for 24 hours to ensure equilibration. Include dynamic light scattering (DLS) to confirm compound aggregation thresholds .

Q. What statistical approaches are suitable for analyzing contradictory efficacy data in this compound trials?

Apply meta-analytic frameworks to harmonize data from heterogeneous studies. For example, use random-effects models to account for variability in study design (e.g., dosing regimens, animal strains). Sensitivity analysis can identify outliers, while subgroup analysis may reveal context-dependent effects (e.g., sex-specific responses) .

Q. How should researchers validate off-target effects of this compound in complex biological systems?

Employ proteome-wide affinity profiling (e.g., thermal shift assays or chemical proteomics) to identify unintended targets. Cross-reference results with databases like ChEMBL for structural analogs. Functional validation via CRISPR/Cas9 knockout of suspected off-targets can confirm mechanistic specificity .

Methodological Guidance

Q. What criteria define a robust experimental design for this compound’s mechanism-of-action studies?

Follow the FINER framework:

  • Feasible : Ensure access to validated ROCK isoforms and assay reagents.
  • Interesting : Prioritize understudied pathways (e.g., this compound’s role in endothelial dysfunction).
  • Novel : Compare this compound to newer ROCK inhibitors (e.g., Netarsudil).
  • Ethical : Adhere to animal welfare guidelines for hyperlipidemia models.
  • Relevant : Align with clinical endpoints like atherosclerotic plaque reduction .

Q. How can researchers mitigate bias in preclinical data collection for this compound?

Implement blinding during data acquisition and analysis. Use automated platforms for high-throughput assays (e.g., plate readers for kinase activity) to reduce human error. Pre-register study protocols on platforms like OSF to enhance reproducibility .

Data Management and Reproducibility

Q. What documentation standards are critical for replicating this compound studies?

Include detailed synthesis protocols (e.g., CAS 59399-41-6), batch-specific purity data, and storage conditions in supplementary materials. For in vivo studies, report animal strain, diet composition, and environmental controls (e.g., circadian lighting) .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct bridging studies using ex vivo models (e.g., isolated aortic rings) to reconcile differences. Evaluate compound stability in biological matrices (e.g., plasma protein binding) and adjust PK/PD models to reflect tissue-specific exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.